4-Bromo-N-cyclobutyl-2-propoxybenzamide
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Overview
Description
4-Bromo-N-cyclobutyl-2-propoxybenzamide is an organic compound with the molecular formula C14H18BrNO2 It is a derivative of benzamide, characterized by the presence of a bromine atom at the fourth position, a cyclobutyl group attached to the nitrogen atom, and a propoxy group at the second position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-cyclobutyl-2-propoxybenzamide typically involves the following steps:
Bromination: The starting material, 2-propoxybenzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the fourth position.
Amidation: The brominated intermediate is then reacted with cyclobutylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-cyclobutyl-2-propoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms of the compound with different oxidation states.
Scientific Research Applications
4-Bromo-N-cyclobutyl-2-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis:
Biological Studies: It is used in studies to understand its interaction with biological targets, aiding in the discovery of new therapeutic agents.
Industrial Applications: The compound’s derivatives are investigated for their use in materials science and as precursors for advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclobutyl-2-propoxybenzamide involves its interaction with specific molecular targets. The bromine atom and the propoxy group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The cyclobutyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system under study.
Comparison with Similar Compounds
4-Bromo-2-propoxybenzamide: Lacks the cyclobutyl group, making it less sterically hindered.
4-Bromo-N-cyclobutylbenzamide: Lacks the propoxy group, affecting its electronic properties.
4-Bromo-N-cyclobutyl-2-isopropoxybenzamide: Has an isopropoxy group instead of a propoxy group, altering its steric and electronic characteristics.
Uniqueness: 4-Bromo-N-cyclobutyl-2-propoxybenzamide is unique due to the combination of the bromine atom, cyclobutyl group, and propoxy group, which collectively influence its chemical reactivity, binding properties, and potential applications. This combination of functional groups provides a balance of steric and electronic effects, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
4-bromo-N-cyclobutyl-2-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-2-8-18-13-9-10(15)6-7-12(13)14(17)16-11-4-3-5-11/h6-7,9,11H,2-5,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNCUWBQLMHLPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)Br)C(=O)NC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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